

(2-Amino-3-methylphenyl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Amino-3-methylphenyl)methanol

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An In-depth Technical Guide to (2-Amino-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Amino-3-methylphenyl)methanol**, a key building block in organic synthesis. This document outlines its characteristics, synthesis, and analytical methodologies, serving as a vital resource for professionals in research and development.

Core Physical and Chemical Properties

(2-Amino-3-methylphenyl)methanol, also known as 2-Amino-3-methylbenzyl alcohol, is a solid organic compound.^{[1][2]} It presents as a white to off-white solid, and requires storage in a dark place under an inert atmosphere at room temperature to maintain its stability.^[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical properties of **(2-Amino-3-methylphenyl)methanol** are summarized in the table below.

Property	Value	Source(s)
CAS Number	57772-50-6	[1] [3] [4]
Molecular Formula	C ₈ H ₁₁ NO	[1] [3] [5]
Molecular Weight	137.18 g/mol	[1] [3] [5]
Melting Point	67-69 °C	[1] [2]
Boiling Point	135-145 °C (at 12 Torr)	[1]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Chloroform	[1]
pKa	14.48±0.10 (Predicted)	[1]
Density	1.126±0.06 g/cm ³ (Predicted)	[1]

Synthesis Protocol

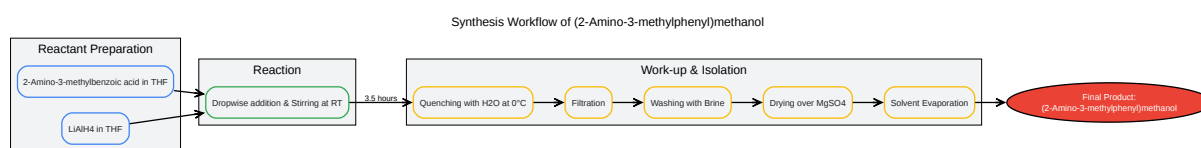
A common and effective method for the synthesis of **(2-Amino-3-methylphenyl)methanol** is the reduction of 2-amino-3-methylbenzoic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Detailed Methodology

- **Preparation of Reactant Solution:** A solution is prepared by dissolving 2-amino-3-methylbenzoic acid (8.5 mmol) in THF (24 mL) at room temperature.
- **Preparation of Reducing Agent Suspension:** In a separate reaction vessel, a suspension of lithium aluminum hydride (20.4 mmol) in THF (10 mL) is prepared.
- **Reaction Execution:** The 2-amino-3-methylbenzoic acid solution is added dropwise to the lithium aluminum hydride suspension over a period of 20 minutes. Following the addition, the reaction mixture is stirred at room temperature for an additional 3.5 hours.
- **Quenching:** Upon completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow, dropwise addition of water (10 mL).

- **Work-up and Isolation:** The resulting suspension is filtered through a celite plug and the filter cake is washed with ethyl acetate (100 mL). The organic phase is then washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO_4), and concentrated under reduced pressure to yield the final product, **(2-Amino-3-methylphenyl)methanol**.

Synthesis Workflow Diagram



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Caption: Synthesis of **(2-Amino-3-methylphenyl)methanol**.

Analytical Characterization Protocols

The structural elucidation and purity assessment of **(2-Amino-3-methylphenyl)methanol** are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **(2-Amino-3-methylphenyl)methanol** by providing detailed information about the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms in the molecule.

^1H and ^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** A small amount of the **(2-Amino-3-methylphenyl)methanol** sample (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl_3) is a commonly used solvent for this compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to serve as an internal chemical shift reference (0 ppm).

- **Instrumentation and Data Acquisition:** The prepared sample is transferred to an NMR tube and placed in the NMR spectrometer. For a standard ^1H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, which is inherently less sensitive, a greater number of scans and a longer acquisition time are typically required. Proton decoupling is generally used during ^{13}C NMR acquisition to simplify the spectrum to single peaks for each unique carbon atom.
- **Data Processing and Interpretation:** The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ^1H NMR), and splitting patterns of the signals are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the **(2-Amino-3-methylphenyl)methanol** molecule by measuring the absorption of infrared radiation.

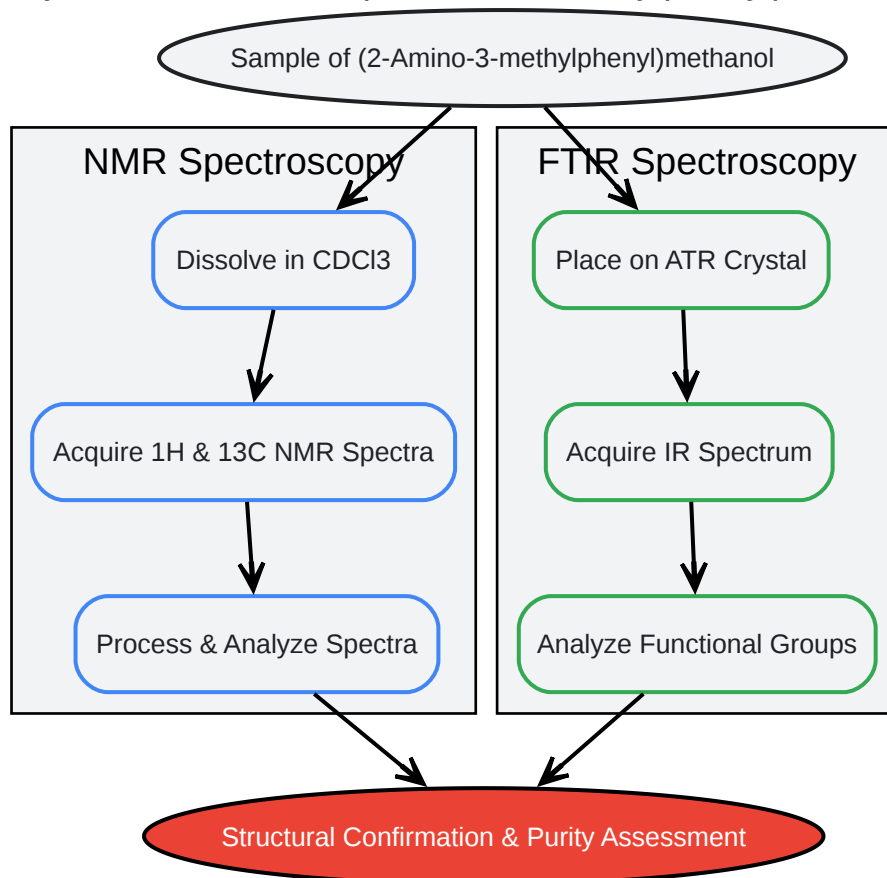
Attenuated Total Reflectance (ATR)-FTIR Protocol:

ATR-FTIR is a convenient method for analyzing solid samples directly with minimal preparation.

- **Instrument Preparation:** The ATR crystal surface is cleaned thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely. A background spectrum of the clean, empty ATR crystal is collected.
- **Sample Analysis:** A small amount of the solid **(2-Amino-3-methylphenyl)methanol** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. A pressure clamp is applied to ensure good contact between the sample and the crystal.
- **Data Acquisition and Analysis:** The infrared spectrum of the sample is then recorded. The resulting spectrum, which is a plot of absorbance or transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C-H, and C=C bonds.

Analytical Workflow Diagram

Analytical Workflow for (2-Amino-3-methylphenyl)methanol



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Caption: Analytical workflow for structural confirmation.

Safety Information

(2-Amino-3-methylphenyl)methanol is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]

- H335: May cause respiratory irritation.[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P264: Wash skin thoroughly after handling.
 - P271: Use only outdoors or in a well-ventilated area.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [(2-Amino-3-methylphenyl)methanol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1268403#2-amino-3-methylphenyl-methanol-physical-and-chemical-properties>]

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